molecular formula C19H21ClN4O5S B2708580 2-chloro-5-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide CAS No. 897621-21-5

2-chloro-5-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide

Cat. No.: B2708580
CAS No.: 897621-21-5
M. Wt: 452.91
InChI Key: AWYMCBJTJYAKNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-5-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide is a sophisticated chemical intermediate of significant interest in medicinal chemistry, particularly in the development of targeted epigenetic therapies. Its primary research value lies in its role as a key precursor in the synthesis of compounds designed to selectively inhibit Histone Deacetylase 6 (HDAC6) . HDAC6 is a unique cytosolic enzyme involved in deacetylating non-histone substrates like α-tubulin, and its dysregulation is implicated in various disease pathways, including oncology and neurodegenerative disorders. The structural design of this benzamide derivative incorporates a zinc-binding group (the benzamide), a linker region, and a capping group (the phenylpiperazine sulfonamide), which is a classic pharmacophore for interacting with the outer surface of the HDAC6 enzyme active site. Researchers utilize this compound to explore structure-activity relationships (SAR) and to develop next-generation isoform-selective HDAC inhibitors. By serving as a versatile building block, it enables the investigation of novel therapeutic strategies aimed at modulating cellular processes such as protein aggregation, cell motility, and immune response, without the broad-spectrum effects associated with pan-HDAC inhibition.

Properties

IUPAC Name

2-chloro-5-nitro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O5S/c20-18-7-6-16(24(26)27)14-17(18)19(25)21-8-13-30(28,29)23-11-9-22(10-12-23)15-4-2-1-3-5-15/h1-7,14H,8-13H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYMCBJTJYAKNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the nitration of a chlorobenzene derivative, followed by amide formation and subsequent sulfonylation with 4-phenylpiperazine. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the laboratory-scale synthesis to larger batch processes. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to achieve the desired quality and quantity. The scalability of the synthesis is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The chloro group can be substituted with other nucleophiles.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and nucleophiles such as amines or thiols for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chloro group can lead to various substituted benzamides.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of 2-chloro-5-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

A comparative analysis of the minimum inhibitory concentration (MIC) values highlights the potency of these compounds against common pathogens:

CompoundBacterial StrainMIC (µM)
W6S. aureus5.19
W1C. albicans5.08

These values indicate that the compound's structural features contribute to its effectiveness in inhibiting microbial growth, comparable to established antibiotics such as fluconazole and penicillin G .

Anticancer Potential

The anticancer properties of this compound are also noteworthy. Research has demonstrated that related compounds can induce apoptosis in cancer cells, making them viable candidates for further development as chemotherapeutic agents.

For example, one study reported that certain benzamide derivatives exhibited IC50 values lower than standard treatments like 5-fluorouracil (5-FU), indicating superior efficacy:

CompoundCancer Cell LineIC50 (µM)
W17Colon Cancer4.12
Standard5-FU7.69

This suggests that modifications to the benzamide structure can lead to enhanced anticancer activity .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of similar compounds, reinforcing the potential applications of this compound:

  • Antimicrobial Screening : A study evaluated a series of related benzamides against various microbial strains, demonstrating comparable or superior activity to traditional antibiotics .
  • Anticancer Evaluation : Another research highlighted the anticancer properties of sulfonamide derivatives, establishing their effectiveness against multiple cancer cell lines .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have provided insights into how specific modifications can enhance biological activity, guiding future drug design efforts .

Mechanism of Action

The mechanism of action of 2-chloro-5-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research, with studies focusing on its potential therapeutic applications.

Comparison with Similar Compounds

Key Structural Differences

The following table summarizes structural distinctions between the target compound and three analogs (derived from and ):

Compound Name Substituents on Benzamide Core Amide-Linked Group Key Functional Groups
2-Chloro-5-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide (Target) 2-Cl, 5-NO₂ 2-((4-Phenylpiperazin-1-yl)sulfonyl)ethyl Nitro, sulfonyl, piperazine
4-Chloro-N-(2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide 4-Cl 2-{[5-(Trifluoromethyl)-2-pyridyl]sulfonyl}ethyl Trifluoromethyl, pyridyl, sulfonyl
2-Chloro-5-nitro-N-phenylbenzamide 2-Cl, 5-NO₂ Phenyl Nitro, simple aryl
4-Amino-5-chloro-2-methoxy-N-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzamide (CAS 30198-81-3) 4-NH₂, 5-Cl, 2-OCH₃ 2-(4-Pyridin-2-ylpiperazin-1-yl)ethyl Amino, methoxy, pyridinylpiperazine

Implications of Structural Variations

Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (NO₂) in the target compound and analog 2 is a strong electron-withdrawing group, which may reduce electron density on the benzamide ring, affecting reactivity and binding to hydrophobic pockets in receptors.

Solubility and Lipophilicity :

  • The sulfonyl group in the target compound and analog 1 increases hydrophilicity compared to the simple phenyl group in analog 2. However, the trifluoromethyl (CF₃) group in analog 1 adds lipophilicity, which might improve membrane permeability .

Receptor Binding Profiles :

  • The 4-phenylpiperazine moiety in the target compound is associated with affinity for serotonin (5-HT) and dopamine receptors. In contrast, the pyridinylpiperazine group in CAS 30198-81-3 may shift selectivity toward histamine or adrenergic receptors due to the pyridine ring’s nitrogen atom .

Biological Activity

2-chloro-5-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound can be structurally represented as follows:

C15H18ClN3O3 CID 2777391 \text{C}_{15}\text{H}_{18}\text{ClN}_{3}\text{O}_{3}\quad \text{ CID 2777391 }

Antidiabetic Properties

Recent studies have highlighted the antidiabetic potential of benzamide derivatives, particularly those featuring nitro and chloro substituents. The compound has shown promising inhibitory activity against key enzymes involved in carbohydrate metabolism:

  • α-Amylase Inhibition : The presence of electron-withdrawing groups (like NO₂) enhances the inhibitory effect on α-amylase, with specific derivatives achieving IC₅₀ values as low as 10.75 ± 0.52 μM .
  • α-Glucosidase Inhibition : Similar trends were observed with α-glucosidase, where the compound demonstrated significant binding affinity and inhibitory potential, supported by molecular docking studies that revealed favorable interactions with the enzyme's active site .

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Studies have shown that derivatives of benzamide can induce apoptosis in cancer cell lines:

  • Cell Line Studies : In vitro tests indicated that modifications to the benzamide structure could lead to enhanced cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC₅₀ values ranging from 0.95 nM to 49.85 μM depending on the specific derivative tested .

The biological activity of this compound is attributed to its ability to interact with biological targets through multiple mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in glucose metabolism, which is crucial for managing diabetes.
  • Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to cell death and reduced tumor growth.
  • Molecular Interactions : Molecular docking studies have revealed that the compound forms hydrogen bonds and hydrophobic interactions with amino acid residues in target proteins, enhancing its efficacy .

Case Studies and Research Findings

StudyFocusFindings
Singh et al., 2020Antidiabetic ActivityDemonstrated significant α-amylase and α-glucosidase inhibition (IC₅₀ = 10.75 μM)
Xia et al., 2022Anticancer ActivityInduced apoptosis in A549 cells with IC₅₀ = 49.85 μM
Grewal et al., 2020Structure Activity RelationshipFound that electron-donating and withdrawing groups significantly affect biological activity

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 2-chloro-5-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide?

  • Methodological Answer : The compound is synthesized via sequential functionalization. A typical route involves:

Chlorination/Nitration : Introducing chloro and nitro groups on the benzamide core using reagents like thionyl chloride (SOCl₂) and nitric acid under controlled conditions.

Sulfonylation : Reacting the intermediate with 4-phenylpiperazine-1-sulfonyl chloride in solvents such as dichloromethane (DCM) or benzene at 0–50°C.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the final product .

Q. How is the purity of this compound validated in academic research?

  • Methodological Answer : Purity is assessed using:

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm.
  • NMR Spectroscopy : Integration of aromatic protons (e.g., nitro-substituted benzene at δ 8.2–8.5 ppm) and sulfonyl/piperazine signals (δ 3.0–3.5 ppm).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 479.08) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during structural analysis?

  • Methodological Answer :

  • Software Tools : Use SHELX (SHELXL/SHELXS) for iterative refinement, leveraging Fourier difference maps to locate missing electron density (e.g., disordered solvent molecules).
  • Validation : Check for overfitting using R-factors (R₁ < 0.05 for high-resolution data) and validate geometry with PLATON/ADDSYM .
  • Case Study : For sulfonyl group disorder, apply "ISOR" or "DELU" restraints to thermal parameters .

Q. What experimental design considerations are critical for evaluating this compound’s enzyme inhibition potential?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., bacterial acetyltransferase Acps-PPTase) based on structural homology .
  • Assay Design :
  • Kinetic Assays : Measure IC₅₀ via fluorescence polarization (FP) or SPR, using NAD⁺ as a cofactor.
  • Controls : Include known inhibitors (e.g., sulfa drugs) to validate assay sensitivity.
  • Data Interpretation : Use nonlinear regression (GraphPad Prism) to resolve competitive vs. non-competitive inhibition .

Q. How can conflicting solubility data in polar vs. nonpolar solvents be reconciled for formulation studies?

  • Methodological Answer :

  • Solubility Profiling : Perform phase-solubility studies in DMSO-water mixtures (0–100% v/v) and analyze via UV-Vis spectroscopy.
  • Thermodynamic Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to identify solvent systems matching the compound’s polarity.
  • Empirical Example : A 30% DMSO/water mixture may balance solubility (logP ≈ 2.8) and stability, avoiding precipitation .

Contradiction Analysis & Troubleshooting

Q. Why do conflicting biological activity results arise in antimicrobial assays across labs?

  • Methodological Answer :

  • Source of Variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative), inoculum size, or culture media (e.g., cation-adjusted Mueller-Hinton broth vs. LB agar).
  • Mitigation :

Standardize protocols per CLSI guidelines.

Include internal controls (e.g., ciprofloxacin for Gram-negative bacteria).

Validate MIC values via broth microdilution in triplicate .

Q. How to address low yields in the sulfonylation step during scale-up synthesis?

  • Methodological Answer :

  • Optimization Variables :
  • Temperature : Lower reaction temperatures (0–10°C) reduce side reactions (e.g., sulfonic acid formation).
  • Catalyst : Add DMAP (5 mol%) to enhance nucleophilicity of the piperazine nitrogen.
  • Workflow : Monitor reaction progress via TLC (hexane:ethyl acetate 3:1) and quench with ice-water to isolate the sulfonamide intermediate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.